molecular formula C13H12N2 B11902107 6-(Dimethylamino)naphthalene-2-carbonitrile CAS No. 5043-04-9

6-(Dimethylamino)naphthalene-2-carbonitrile

Cat. No.: B11902107
CAS No.: 5043-04-9
M. Wt: 196.25 g/mol
InChI Key: STAGLMGPANNJGP-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-naphthonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dimethylamino group and a nitrile group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2-naphthonitrile typically involves the reaction of 2-naphthonitrile with dimethylamine. One common method is the nucleophilic substitution reaction, where 2-naphthonitrile is treated with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 6-(Dimethylamino)-2-naphthonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines and other reduced derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

6-(Dimethylamino)-2-naphthonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being investigated to develop new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-naphthonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: Similar in structure due to the presence of a dimethylamino group, but differs in the core aromatic system.

    N,N-Dimethylaniline: Shares the dimethylamino group but has a different aromatic ring structure.

    Dimethylaminobenzene: Another compound with a dimethylamino group attached to a benzene ring.

Uniqueness

6-(Dimethylamino)-2-naphthonitrile is unique due to the combination of the naphthalene ring with the dimethylamino and nitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

5043-04-9

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

6-(dimethylamino)naphthalene-2-carbonitrile

InChI

InChI=1S/C13H12N2/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,1-2H3

InChI Key

STAGLMGPANNJGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#N

Origin of Product

United States

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